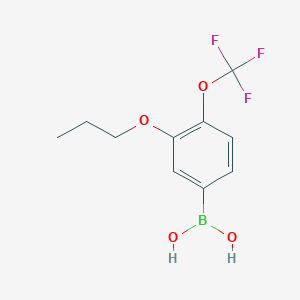

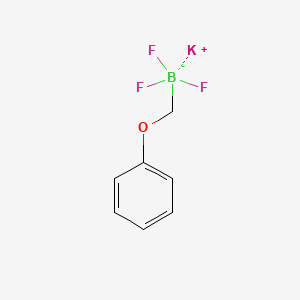

3-Butoxy-4-(trifluoromethoxy)phenylboronic acid; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis

This compound is involved in addition reactions and cross-coupling reactions including Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 123-127°C . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Aplicaciones Científicas De Investigación

Benzoxaboroles: Structure and Applications

Benzoxaboroles, derivatives of phenylboronic acids, have seen extensive investigation due to their exceptional properties and wide-ranging applications. Beyond their use as building blocks and protecting groups in organic synthesis, certain benzoxaboroles exhibit biological activity and are under clinical trials. They also serve as molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Phenylboronic acid (PBA) and its derivatives, including 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid, are pivotal in constructing electrochemical glucose sensors due to their selective binding to diols, forming negatively charged boronate esters. This characteristic has led to the development of PBA-modified electrodes for voltammetric and potentiometric glucose sensors, highlighting their significance in biosensor technology (Anzai, 2016).

Antioxidant Activity Determination

The study of antioxidants, including the evaluation of phenylboronic acids and their derivatives for antioxidant activity, is significant across various fields. Methods based on chemical reactions and electrochemical (bio)sensors have been applied to determine the antioxidant capacity of complex samples, underscoring the importance of these compounds in antioxidant analysis (Munteanu & Apetrei, 2021).

Drug Delivery Systems

The development of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules incorporating phenylboronic acids for drug delivery illustrates the versatility of these compounds. Such systems are explored for delivering anti-cancer drugs, anti-inflammatory drugs, and even insulin in response to glucose levels, showcasing the potential of phenylboronic acid derivatives in targeted therapy (Sato et al., 2011).

Catalysis

Phenylboronic acids play a crucial role in catalysis, particularly in the Suzuki cross-coupling reactions. The development of palladium nanoparticles on renewable polysaccharides, catalyzing the Suzuki cross-coupling of halobenzenes and phenylboronic acids, exemplifies the importance of these compounds in green chemistry and sustainable processes (Wolfson & Levy‐Ontman, 2020).

Mecanismo De Acción

Target of Action

3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a type of organoboron reagent . These reagents are primarily used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the palladium complexes used in these reactions .

Mode of Action

In SM cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . This process is part of a larger reaction mechanism that also includes oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups that are transferred from boron to palladium during transmetalation .

Pharmacokinetics

It’s worth noting that the compound’s use in sm coupling reactions suggests it has properties that allow it to remain stable and readily prepared under the mild and functional group tolerant conditions of these reactions .

Result of Action

Action Environment

The action of 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and tolerant of various functional groups , which allows the compound to remain stable and effective in a wide range of environments

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .

Cellular Effects

The cellular effects of 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid are not well-documented in the literature. Given its role in the synthesis of biologically active molecules, it can be inferred that it may have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, the compound participates in transmetalation, a process where it is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid in laboratory settings are not well-documented in the literature. It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Metabolic Pathways

The metabolic pathways involving 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid are not well-documented in the literature. It is known that the compound can be converted into a broad range of functional groups .

Propiedades

IUPAC Name |

[3-butoxy-4-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O4/c1-2-3-6-18-10-7-8(12(16)17)4-5-9(10)19-11(13,14)15/h4-5,7,16-17H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZRMMLWHBEACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)OCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)